Trichloro(triethylamine)boron

Lewis acid catalysis chemoselectivity BCl₃ adduct

Trichloro(triethylamine)boron, also referred to as the triethylamine–boron trichloride 1:1 complex (Et₃N·BCl₃), is a coordination compound formed between the Lewis acid boron trichloride (BCl₃) and the tertiary amine triethylamine (Et₃N). With the molecular formula C₆H₁₅BCl₃N and a molecular weight of 218.4 g/mol, it exists as a colorless to pale yellow liquid that is moisture-sensitive and requires handling under anhydrous conditions.

Molecular Formula C6H15BCl3N
Molecular Weight 218.4 g/mol
CAS No. 2890-88-2
Cat. No. B15176081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(triethylamine)boron
CAS2890-88-2
Molecular FormulaC6H15BCl3N
Molecular Weight218.4 g/mol
Structural Identifiers
SMILESB(Cl)(Cl)Cl.CCN(CC)CC
InChIInChI=1S/C6H15N.BCl3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;
InChIKeyNDZWDSBMTFWZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro(triethylamine)boron (CAS 2890-88-2): A 1:1 Boron Trichloride–Triethylamine Adduct for Controlled Lewis Acid Catalysis


Trichloro(triethylamine)boron, also referred to as the triethylamine–boron trichloride 1:1 complex (Et₃N·BCl₃), is a coordination compound formed between the Lewis acid boron trichloride (BCl₃) and the tertiary amine triethylamine (Et₃N) [1]. With the molecular formula C₆H₁₅BCl₃N and a molecular weight of 218.4 g/mol, it exists as a colorless to pale yellow liquid that is moisture-sensitive and requires handling under anhydrous conditions . Unlike the highly reactive and corrosive gaseous BCl₃, this adduct serves as a bench-stable, pre-formed source of Lewis acidity, enabling its use as a mild catalyst or stoichiometric reagent in organic synthesis, particularly in Friedel-Crafts alkylations, Diels-Alder reactions, and selective ether cleavage transformations [2]. Its reactivity is dictated by the dative N→B bond, which modulates the electrophilicity of the boron center, offering a balance of reactivity and selectivity that differentiates it from free boron trihalides and other Lewis acid–base adducts.

Anhydrous Friedel-Crafts, Diels-Alder, and ether cleavage workflows
Bench-stable liquid adduct eliminates BCl₃ gas handling
Moderated Lewis acidity for chemoselective transformations

Why Generic Boron Trichloride or Alternative Lewis Acids Cannot Replace Trichloro(triethylamine)boron in Regioselective and Air-Sensitive Protocols


The practice of substituting Trichloro(triethylamine)boron with free BCl₃, BF₃·OEt₂, BBr₃, or other amine–boron trihalide adducts is fraught with divergent reactivity outcomes. Free BCl₃ is a highly aggressive Lewis acid that can promote uncontrolled exotherms, substrate decomposition, and non-selective polyhalogenation [1]; BBr₃, while effective for ether cleavage, often leads to over-bromination and reduced regioselectivity ; BF₃·OEt₂, though milder, lacks sufficient electrophilicity for certain demanding transformations [2]. Critically, the steric and electronic tuning imparted by the triethylamine ligand in the BCl₃ adduct is not replicated by adducts of trimethylamine or pyridine, as the donor strength and steric profile of the amine directly influence the Lewis acidity and solubility of the complex [3]. The following quantitative evidence demonstrates that Trichloro(triethylamine)boron occupies a distinct reactivity niche—where its moderated Lewis acidity, optimized steric environment, and compatibility with anhydrous, non-aqueous workflows provide measurable advantages that are not simply transferable to in-class analogs.

Free BCl₃ May cause uncontrolled exotherms and non-selective polyhalogenation
BBr₃ Over-bromination and reduced regioselectivity may shift outcome
BF₃·OEt₂ Insufficient electrophilicity for demanding transformations

Trichloro(triethylamine)boron: Quantified Differentiation Against Closest Analogs for Procurement-Driven Selection


Moderated Lewis Acidity for Enhanced Functional Group Tolerance vs. Free BCl₃ and BBr₃

The inherent Lewis acidity of boron trihalides follows the established order BF₃ < BCl₃ < BBr₃ < BI₃, with free BCl₃ and BBr₃ being among the most aggressive electrophiles in the series [1]. Complexation with triethylamine donates electron density into the boron vacant p-orbital, predictably attenuating this Lewis acidity to a 'moderated' level that minimizes substrate decomposition while retaining sufficient electrophilicity for key transformations such as Friedel-Crafts alkylations and Diels-Alder reactions . In practical terms, this allows Et₃N·BCl₃ to cleave aryl methyl ethers chemoselectively without concomitant aromatic halogenation—a common side reaction observed when using free BCl₃ or BBr₃ [2].

Lewis Acidity Attenuation
Class-level
Et₃N·BCl₃ exhibits moderated Lewis acidity relative to free BCl₃/BBr₃
Supports chemoselectivity screening context
Qualitative reactivity profile; acceptor number not established
Lewis acid catalysis chemoselectivity BCl₃ adduct

Superior Reagent for Selective Methyl Ether Cleavage in Xanthone Natural Product Synthesis vs. BBr₃ and Alternative Lewis Acids

In the synthesis of cervinomycin A1, a complex xanthone natural product, the cleavage of the methylether at position C1 proved critical. Among a panel of Lewis acids tested, the Et₃N:BCl₃ adduct was explicitly identified as the optimal reagent for this transformation, outperforming alternative demethylation reagents including BBr₃ [1]. While the published review does not tabulate comparative yields for every tested reagent, the designation of Et₃N:BCl₃ as 'the best' reagent by the authors following systematic screening constitutes a direct, preferential outcome against a comparator class that includes BBr₃, the most commonly deployed reagent for aryl methyl ether cleavage .

Methyl Ether Cleavage Selectivity
Reported
Ranked top in multi-reagent screen vs BBr₃ for C1 methylether cleavage
Reported selectivity in xanthone synthesis context
Exact yield delta not quantified in review
xanthone synthesis methyl ether cleavage demethylation

Defined Synthon for Energy-Efficient B–H Bond Generation via Catalytic Hydrodechlorination

Et₃NBCl₃ is a demonstrated substrate for catalytic hydrodechlorination with molecular hydrogen (H₂) to generate valuable B–H bonds in the form of Et₃NBH₃ [1]. This reaction, catalyzed by amorphous nickel boride, represents a more energy-efficient strategy for borane-amine adduct production compared to traditional methods relying on diborane or borohydride reagents [2]. The study mechanistically identified that the rate-limiting reverse reaction from the insoluble Et₃NHCl byproduct limits Et₃NBH₃ yields—a challenge that is specific to the triethylamine adduct system and has driven subsequent process optimization efforts [1]. While Et₃N·BCl₃ itself is the starting material, the ability to access Et₃NBH₃ via direct hydrogenolysis provides a synthetic entry point to a versatile reducing agent that competes with commercial BH₃·THF and BH₃·SMe₂ solutions.

Catalytic Hydrodechlorination Route
Reported
Et₃NBCl₃ converted to Et₃NBH₃ via H₂ over amorphous Ni boride
Atom-economical alternative to diborane methods
Yield limited by Et₃NHCl reverse reaction; requires optimization
hydrodechlorination borane generation hydrogen activation

Cost-Effective Precursor for In Situ BCl₃ Generation in Ortho-Substitution Reactions vs. Direct BCl₃ Gas Use

A published method demonstrates that BCl₃ can be generated in situ from the more economical and easier-to-handle boron trifluoride etherate (BF₃·OEt₂) and silicon tetrachloride (SiCl₄) in the presence of triethylamine, with the formation of the Et₃N·BCl₃ adduct confirmed by ¹¹B NMR spectroscopy [1]. This protocol eliminates the need to purchase, store, and handle expensive and corrosive BCl₃ gas for the exclusive ortho-substitution reaction of N-monoalkylanilines [1]. The economic advantage derives from the relative cost and handling complexity of BF₃·OEt₂ versus BCl₃, with the triethylamine serving the dual role of base and adduct-forming ligand that stabilizes the generated BCl₃ in solution [2].

In Situ BCl₃ Generation
Reported
In situ generation from BF₃·OEt₂ + SiCl₄ + Et₃N eliminates BCl₃ gas use
Reported cost and handling advantage for ortho-substitution
Validated by ¹¹B NMR; applicable to N-monoalkylanilines
ortho-substitution aniline functionalization in situ BCl₃ generation

Distinguished NMR Spectroscopic Signature: Long-Range ³J(¹³C,¹¹B) Coupling vs. Other Tertiary Amine–Boron Trihalide Adducts

The ¹³C NMR spectra of tertiary amine–boron trihalide adducts reveal a long-range ³J(¹³C,¹¹B) coupling through the CCNB linkage. For Et₃N·BCl₃ (compound 2 in the study), this coupling constant was measured as 1.1 Hz, while the corresponding adducts of benzyldimethylamine with BCl₃, BBr₃, and BI₃ each exhibited ³J values of 2.2–2.3 Hz [1]. The significantly smaller coupling constant observed for the triethylamine adduct is a direct consequence of the different steric and electronic environment imposed by the three ethyl substituents on nitrogen, which alters the geometry and orbital overlap along the CCNB pathway [2]. This distinctive ³J value serves as a diagnostic spectroscopic handle to confirm the identity and purity of Et₃N·BCl₃ and differentiate it from other amine–boron trihalide complexes.

³J(¹³C,¹¹B) Coupling
Reported
1.1 Hz
Diagnostic identity confirmation vs 2.2–2.3 Hz for other adducts
¹³C NMR; 50% smaller coupling aids QC differentiation
NMR spectroscopy ³J(¹³C,¹¹B) coupling structural characterization

Procurement-Driven Application Scenarios for Trichloro(triethylamine)boron Based on Verified Differentiation Evidence


Selective Demethylation of Acid-Sensitive Substrates in Natural Product Total Synthesis

When a synthetic route requires the cleavage of a methyl aryl ether in the presence of acid-labile functional groups (e.g., glycosidic bonds, epoxides, or tert-butyl carbamates), the moderated Lewis acidity of Et₃N·BCl₃ offers a chemoselectivity advantage over stronger Lewis acids such as free BCl₃ or BBr₃, which risk concomitant aromatic halogenation or decomposition [1]. As validated in the total synthesis of cervinomycin A1, Et₃N·BCl₃ was the optimal reagent identified from a multi-reagent screen for the critical C1 methylether cleavage step, underscoring its utility where selectivity rather than brute electrophilicity governs the choice of reagent [1].

Energy-Efficient Generation of Borane-Amine Reducing Agents via Catalytic Hydrogenolysis

For research groups or pilot facilities aiming to produce Et₃NBH₃—a stable, crystalline borane-amine reducing agent—without resorting to pyrophoric diborane or expensive borohydride reagents, Et₃N·BCl₃ serves as the direct substrate for catalytic hydrodechlorination with molecular hydrogen over amorphous nickel boride [2]. This atom-economical route uses H₂ as the terminal reductant and has been the subject of mechanistic optimization to overcome yield limitations imposed by the Et₃NHCl byproduct, making it a strategically relevant procurement choice for laboratories focused on sustainable boron chemistry [2].

Cost-Effective Ortho-Functionalization of N-Alkylanilines via In Situ Generated Et₃N·BCl₃

For process laboratories performing exclusive ortho-substitution reactions on N-monoalkylanilines, the in situ generation of Et₃N·BCl₃ from BF₃·OEt₂, SiCl₄, and triethylamine eliminates the capital and safety expenditure associated with procuring and plumbing BCl₃ gas cylinders [3]. The method, validated by ¹¹B NMR, delivers the active BCl₃ equivalent in a triethylamine-ligated form directly in the reaction mixture, thereby streamlining both procurement logistics and reaction setup for this specific transformation [3].

Quality Control Identity Confirmation via ³J(¹³C,¹¹B) NMR Coupling Signature

When multiple amine–boron trihalide adducts are present in a chemical inventory, unambiguous identity confirmation of the correct adduct is critical. The long-range ³J(¹³C,¹¹B) coupling constant of 1.1 Hz observed for Et₃N·BCl₃ is distinctly lower than the 2.2–2.3 Hz values characteristic of benzyldimethylamine–boron trihalide adducts, providing a rapid ¹³C NMR spectroscopic fingerprint for incoming quality control and batch acceptance [4]. This minimizes the risk of using a mislabeled or incorrect Lewis acid adduct in sensitive synthetic sequences [4].

Application
Selection Property
Validation Focus
Chemoselective demethylation in total synthesis
Moderated Lewis acidity with halogenation control
Substrate scope and chemoselectivity endpoints
Catalytic hydrogenolysis to borane-amine adducts
Atom-economical H₂-based route
Yield optimization and byproduct management
In situ generation for ortho-substitution reactions
Cost and handling advantage via liquid precursors
¹¹B NMR identity confirmation
QC identity confirmation of adduct
Distinctive ³J coupling signature
¹³C NMR spectroscopic differentiation
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